Bis(2-hydroxyethyl) terephthalate

Catalog No.
S661236
CAS No.
959-26-2
M.F
C12H14O6
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-hydroxyethyl) terephthalate

CAS Number

959-26-2

Product Name

Bis(2-hydroxyethyl) terephthalate

IUPAC Name

bis(2-hydroxyethyl) benzene-1,4-dicarboxylate

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2

InChI Key

QPKOBORKPHRBPS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCO

Synonyms

1,4-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester (9CI); Terephthalic acid, bis(2-hydroxyethyl) ester (6CI,8CI); Ethylene glycol, terephthalate (2:1) (8CI); BHET; BHET(J); BHET-N; Bis(2-hydroxyethyl) 1,4-benzenedicarboxylate; Bis(2-hydroxyethyl

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCO

Bis(2-hydroxyethyl) terephthalate (BHET) is a highly crystalline, aromatic diol and the fundamental monomeric intermediate for polyethylene terephthalate (PET) and specialty polyesters. Characterized by a sharp melting point of 106–112 °C in its high-purity form, BHET provides an exact 1:1 molar ratio of terephthalate to reactive primary hydroxyl groups [1]. For industrial buyers and polymer chemists, procuring pure BHET bypasses the extreme temperatures and pressures required to handle raw terephthalic acid (TPA), offering a highly soluble, melt-processable precursor for direct polycondensation, polyurethane chain extension, and the synthesis of advanced biodegradable copolyesters[2].

Substituting high-purity BHET with its upstream precursors, terephthalic acid (TPA) or dimethyl terephthalate (DMT), fundamentally alters the required polymerization infrastructure. TPA is notoriously insoluble and requires high-pressure esterification at >250 °C, releasing water that can hydrolyze growing polymer chains, while DMT requires transesterification and methanol recovery systems [1]. Conversely, attempting to substitute pure BHET with crude PET glycolysis mixtures introduces unquantifiable levels of dimers and oligomers (melting at >162 °C). These impurities skew the hydroxyl equivalent weight, destroying the strict stoichiometric balance required in step-growth polymerization and severely capping the maximum achievable molecular weight of downstream polyurethanes and specialty polyesters [2].

Elimination of High-Pressure Esterification Bottlenecks

While terephthalic acid (TPA) requires high-pressure esterification at >250 °C with continuous water removal to prevent hydrolysis, high-purity BHET undergoes direct melt polycondensation under vacuum (e.g., 220–270 °C, <1 Torr). This direct route eliminates the initial esterification step, releasing only ethylene glycol (EG) as a byproduct, which accelerates the attainment of high-molecular-weight polyesters without the stoichiometric imbalances caused by TPA insolubility [1].

Evidence DimensionPolymerization pathway and byproduct management
Target Compound DataDirect polycondensation releasing easily volatilized ethylene glycol (EG)
Comparator Or BaselineTerephthalic acid (TPA) requiring high-pressure esterification and releasing water
Quantified DifferenceBypasses the primary esterification bottleneck and prevents water-induced chain hydrolysis
ConditionsMelt polycondensation at 220–270 °C under vacuum (<1 Torr)

Procuring BHET allows manufacturers to bypass the energy-intensive, high-pressure esterification step required for TPA, streamlining specialty polyester synthesis.

Thermal Purity for Strict Stoichiometric Control

In step-growth polymerization, exact stoichiometric balance is critical. High-purity BHET exhibits a sharp, single endothermic melting peak at 112 °C. In contrast, crude PET glycolysis mixtures contain dimers and oligomers with elevated melting points (e.g., dimers melting at 162–166 °C). The presence of these oligomers in crude substitutes skews the hydroxyl equivalent weight, severely limiting the maximum achievable molecular weight in downstream polyurethanes and copolyesters due to chain termination or branching [1].

Evidence DimensionThermal melting profile and monomeric purity
Target Compound DataSingle sharp endothermic peak at 112 °C (100% monomeric hydroxyl availability)
Comparator Or BaselineCrude PET glycolysis mixtures (dimer melting at 162–166 °C)
Quantified DifferenceAbsence of >162 °C oligomer peaks, ensuring predictable hydroxyl equivalent weight
ConditionsDifferential scanning calorimetry (DSC) analysis of monomeric vs. oligomeric fractions

High-purity BHET guarantees the precise molar ratios required for high-molecular-weight polymer synthesis, preventing the chain-termination issues common with crude recycled mixtures.

Aromatic Chain Extension for Flame-Retardant Polyurethanes

When utilized as a chain extender or polyol precursor in polyurethane (PU) synthesis, BHET introduces rigid aromatic terephthalate rings directly into the polymer backbone. Compared to standard aliphatic petro-based diols (e.g., 1,4-butanediol), BHET-derived PUs demonstrate significantly improved thermal stability and flame retardancy. Studies show that incorporating BHET into PU coatings maintains high mechanical strength while elevating the limiting oxygen index (LOI) and UL-94 flame resistance over conventional aliphatic baselines[1].

Evidence DimensionPolyurethane backbone rigidity and flame retardancy
Target Compound DataAromatic ring incorporation via BHET chain extension
Comparator Or BaselineStandard aliphatic petro-based diols
Quantified DifferenceHigher flame retardancy (elevated LOI) and thermal stability without mechanical degradation
ConditionsPolyurethane coating synthesis using diisocyanates and phosphorous-containing polyols

Buyers formulating high-performance or flame-retardant polyurethanes should select BHET to natively integrate aromatic thermal stability directly into the hard segment.

Facilitated Synthesis of Biodegradable Copolyesters

Synthesizing biodegradable poly(ethylene aliphatate-co-terephthalate) copolymers directly from TPA is kinetically challenging due to the vastly different reactivities of aromatic versus aliphatic dicarboxylic acids. Procuring BHET solves this by acting as a pre-formed aromatic diol. BHET readily undergoes melt polycondensation with aliphatic diacids (like adipic or sebacic acid) at 220–250 °C, achieving target torque values (~40 N·cm) efficiently, which is highly difficult when starting from raw TPA and ethylene glycol [1].

Evidence DimensionCopolymerization efficiency with aliphatic diacids
Target Compound DataDirect reaction with aliphatic diacids at 220–250 °C
Comparator Or BaselineTerephthalic acid (TPA) mixed with aliphatic diacids
Quantified DifferenceEliminates differential reactivity bottlenecks, reaching ~40 N·cm torque efficiently
ConditionsTwo-step melt polycondensation under reduced pressure (<1 Torr)

For researchers developing biodegradable packaging, BHET is the optimal precursor to seamlessly integrate aromatic strength with aliphatic biodegradability.

Synthesis of Biodegradable Aromatic-Aliphatic Copolyesters

Pure BHET allows for seamless melt polycondensation with aliphatic diacids (e.g., adipic or sebacic acid) to create flexible, biodegradable packaging materials. This direct route avoids the severe reactivity mismatch and insolubility issues encountered when attempting to copolymerize raw terephthalic acid (TPA) [1].

High-Performance Polyurethane Hard Segments

Utilized as a chain extender, BHET introduces rigid aromatic rings into polyurethane formulations. This significantly enhances thermal stability and flame retardancy for advanced coatings and elastomers compared to standard aliphatic diols, without sacrificing mechanical integrity[2].

Precision PET Polymerization and Recycling Benchmarks

High-purity BHET serves as the absolute standard for step-growth polymerization studies, ensuring an exact 1:1 hydroxyl-to-terephthalate stoichiometry. This makes it the required baseline material for evaluating PET recycling efficiency, as it is free from the dimer and oligomer contamination that skews molecular weight in crude glycolysis mixtures [3].

XLogP3

1.7

UNII

J61IL5R964

Other CAS

959-26-2

Wikipedia

Bis(hydroxyethyl) terephthalate

Methods of Manufacturing

TRANSESTERIFICATION OF ETHYLENE GLYCOL WITH DIMETHYL TEREPHTHALATE; ESTERIFICATION OF ETHYENE GLYCOL WITH TEREPHTHALIC ACID

General Manufacturing Information

1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester: ACTIVE
Bis(2-hydroxyethyl)terephthalate is formed as an intermediate in the manufacture of poly(ethylene terephthalate) through the esterification of terephthalic acid to form bishydroxyethyl terephthalate which is then polymerized in a transesterification reaction catalyzed by antimony oxide to form poly(ethylene terephthalate).

Dates

Last modified: 08-15-2023

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